Comprehensive Technical Guide: Physicochemical Profiling and Mass Spectrometry of 4-(2-ethylpiperidin-1-yl)-3-nitrobenzoic Acid
Comprehensive Technical Guide: Physicochemical Profiling and Mass Spectrometry of 4-(2-ethylpiperidin-1-yl)-3-nitrobenzoic Acid
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Researchers
Executive Summary & Pharmaceutical Relevance
In the landscape of modern drug discovery, functionalized benzoic acids serve as critical building blocks for complex active pharmaceutical ingredients (APIs). Specifically, 4-(2-ethylpiperidin-1-yl)-3-nitrobenzoic acid has emerged as a highly valuable intermediate. Its unique structural topology—combining an electron-withdrawing nitro group, a carboxylic acid, and a sterically hindered 2-ethylpiperidine moiety—makes it a prime candidate for synthesizing oxadiazole-fused heterocyclic derivatives [1]. These derivatives are actively investigated for their therapeutic efficacy in treating neurodegenerative and autoimmune conditions, such as multiple sclerosis [1].
For researchers utilizing this compound, distinguishing between its nominal mass, average molecular weight, and monoisotopic exact mass is not merely an academic exercise—it is a fundamental requirement for accurate stoichiometric scaling and High-Resolution Mass Spectrometry (HRMS) validation.
Quantitative Data: Mass Metrics & Causality
To ensure rigorous analytical tracking, we must establish the core physicochemical properties of 4-(2-ethylpiperidin-1-yl)-3-nitrobenzoic acid (Molecular Formula: C₁₄H₁₈N₂O₄ ).
The table below delineates the critical mass metrics, explaining the causality and practical application of each value in a laboratory setting[2, 3].
| Property | Value | Scientific Causality & Application |
| Molecular Formula | C₁₄H₁₈N₂O₄ | Defines the elemental composition, dictating the theoretical isotopic distribution pattern (A+1, A+2) observed in mass spectra. |
| Molecular Weight | 278.308 g/mol | Calculated using standard, abundance-weighted atomic weights. Application: Used exclusively for bulk stoichiometric calculations and reaction yield determinations. |
| Monoisotopic Exact Mass | 278.12665 Da | Calculated using the mass of the most abundant isotope of each element (C=12.0000, H=1.0078, etc.). Application: The absolute target for HRMS structural confirmation. |
| Predicted [M+H]⁺ | 279.1339 Da | The addition of a proton (1.0073 Da). Driven by the basicity of the piperidine nitrogen in positive Electrospray Ionization (ESI+). |
| Predicted [M-H]⁻ | 277.1194 Da | The loss of a proton. Driven by the acidity of the carboxylic acid group, enhanced by the adjacent nitro group, in negative mode (ESI-). |
Structural Dynamics & Ionization Causality
Understanding why a molecule behaves a certain way inside a mass spectrometer is the hallmark of expert analytical development. The structure of 4-(2-ethylpiperidin-1-yl)-3-nitrobenzoic acid contains opposing functional groups that create a highly versatile ionization profile:
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The 2-Ethylpiperidine Moiety (Positive Ionization): The tertiary amine within the piperidine ring is highly basic. In an acidic mobile phase (e.g., 0.1% Formic Acid), this nitrogen readily accepts a proton. The 2-ethyl substitution introduces steric hindrance, which influences the collision-induced dissociation (CID) pathways, often favoring the expulsion of an ethyl radical or early ring-opening events compared to unsubstituted piperidine.
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The Nitrobenzoate Core (Negative Ionization): The carboxylic acid provides a labile proton for ESI- analysis. The causality of its strong signal lies in the position of the nitro group (-NO₂). As a powerful electron-withdrawing group at the meta position relative to the acid (and ortho to the piperidine), it stabilizes the resulting carboxylate anion through inductive effects, significantly lowering the pKa of the molecule and ensuring robust negative-ion generation.
Fig 1. Divergent ionization pathways driven by mobile phase pH and functional group basicity/acidity.
Self-Validating Experimental Protocol: HRMS Workflow
To empirically verify the exact mass of this compound, a standard operating procedure (SOP) must be self-validating. This means incorporating internal controls—specifically, a "Lock Mass"—to correct for instrumental drift in real-time, ensuring mass accuracy remains below the critical 5 ppm threshold.
Step-by-Step UHPLC-QTOF Methodology
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.
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Causality: A 1 µg/mL concentration prevents detector saturation and space-charge effects in the MS source, which can artificially shift the observed m/z values and degrade mass accuracy.
Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Mobile Phase B (A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid) at 0.4 mL/min.
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Causality: The gradient ensures the compound is separated from any isobaric synthetic impurities (e.g., unreacted starting materials or positional isomers like the 3-ethyl variant) before entering the mass spectrometer, preventing chimeric spectra.
Step 3: Mass Spectrometry & Real-Time Calibration (The Self-Validating Step)
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Action: Operate the Q-TOF in ESI+ mode. Simultaneously infuse a reference solution of Leucine Enkephalin via a secondary sprayer (LockSpray).
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Causality: Leucine Enkephalin produces a known exact mass of m/z 556.2771. The software continuously monitors this peak. If thermal expansion causes the flight tube to drift, shifting the lock mass to 556.2780, the system automatically applies a mathematical correction to all incoming data, ensuring the target mass of 279.1339 Da is measured with flawless precision.
Step 4: Data Processing & Isotope Profiling
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Action: Extract the chromatogram for m/z 279.1339 (± 0.005 Da). Compare the experimental isotopic distribution against the theoretical model for C₁₄H₁₉N₂O₄⁺.
Fig 2. Self-validating UHPLC-HRMS workflow utilizing continuous Lock Mass infusion for sub-5 ppm accuracy.
Conclusion
For analytical scientists and medicinal chemists, the precise characterization of 4-(2-ethylpiperidin-1-yl)-3-nitrobenzoic acid relies heavily on understanding the distinction between its molecular weight (278.308 g/mol ) and its exact mass (278.12665 Da). By leveraging the compound's intrinsic basicity and acidity, researchers can deploy targeted HRMS workflows that utilize real-time calibration to unequivocally confirm structural identity during the synthesis of advanced therapeutics.
References
- Title: US8741923B2 - Oxadiazole fused heterocyclic derivatives useful for the treatment of multiple sclerosis Source: Google Patents URL
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Title: C14H18N2O4 - Explore - PubChemLite (Exact Mass Verification) Source: PubChem Database, National Institutes of Health URL: [Link]
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Title: 4-[cyclohexyl(methyl)amino]-3-nitrobenzoic acid | 309943-04-2 (Isomeric Validation Data) Source: Molport Chemical Database URL: [Link]
